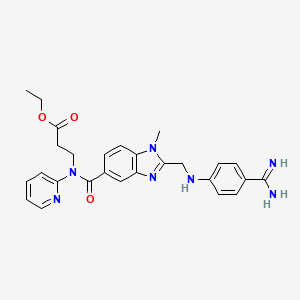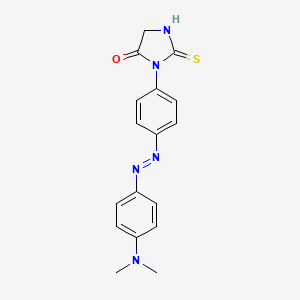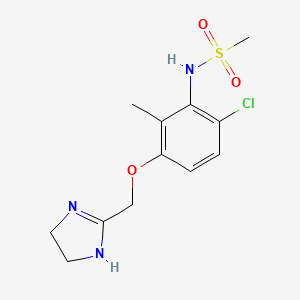![molecular formula C25H20N6O4 B1669811 N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide CAS No. 794466-17-4](/img/structure/B1669811.png)
N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide
Overview
Description
DAP-81 is a diaminopyrimidine derivative that acts as an inhibitory agent targeting Polo-like kinases (PLKs), a class of evolutionarily conserved serine/threonine kinases . This compound is known for its ability to destabilize kinetochore microtubules while stabilizing other spindle microtubules, leading to the formation of monopolar mitotic spindles .
Preparation Methods
The synthesis of DAP-81 involves the formation of the diaminopyrimidine core, followed by the introduction of various functional groups to achieve the desired structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve multi-step organic synthesis, purification, and quality control to ensure high purity and consistency .
Chemical Reactions Analysis
DAP-81 undergoes several types of chemical reactions, including:
Oxidation: DAP-81 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on DAP-81, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DAP-81 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the function of Polo-like kinases and their role in cell division.
Biology: Employed in live-cell imaging to observe the effects of PLK inhibition on mitotic spindle formation.
Medicine: Investigated as a potential therapeutic agent for diseases involving abnormal cell division, such as cancer.
Industry: Utilized in the development of new cell division probes and anti-microtubule agents
Mechanism of Action
DAP-81 exerts its effects by inhibiting Polo-like kinases, which are essential for the assembly and maintenance of bipolar mitotic spindles. Inhibition of PLKs leads to the destabilization of centromeric microtubules and the stabilization of other spindle microtubules, resulting in the formation of monopolar spindles. This disruption of mitotic spindle dynamics interferes with proper cell division, making DAP-81 a valuable tool for studying cell division and a potential therapeutic agent .
Comparison with Similar Compounds
DAP-81 is unique among PLK inhibitors due to its specific diaminopyrimidine structure and its potent inhibitory activity. Similar compounds include:
BI 2536: Another PLK inhibitor with a different chemical structure but similar biological activity.
Volasertib: A PLK inhibitor used in clinical trials for cancer treatment.
GSK461364: A PLK inhibitor with a distinct mechanism of action compared to DAP-81
These compounds share the common goal of inhibiting PLKs but differ in their chemical structures, potency, and specific applications.
Properties
CAS No. |
794466-17-4 |
|---|---|
Molecular Formula |
C25H20N6O4 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C25H20N6O4/c1-16(32)27-18-11-13-19(14-12-18)28-25-26-15-22(31(34)35)24(30-25)29-21-10-6-5-9-20(21)23(33)17-7-3-2-4-8-17/h2-15H,1H3,(H,27,32)(H2,26,28,29,30) |
InChI Key |
LOMJSEHTDFISSP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3C(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3C(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-acetamidylphenylamino)-4-(2-benzoylphenylamino)-5-nitropyrimidine DAP 81 DAP-81 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)
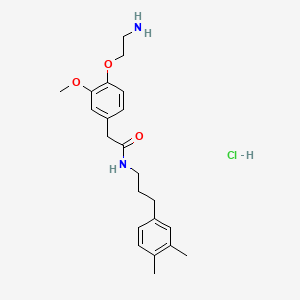
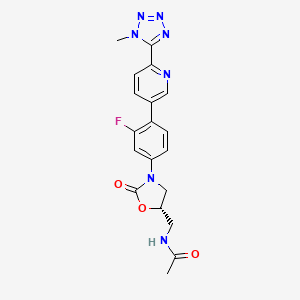
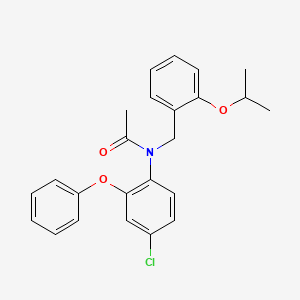
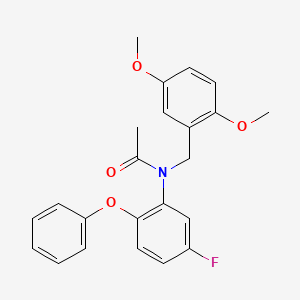
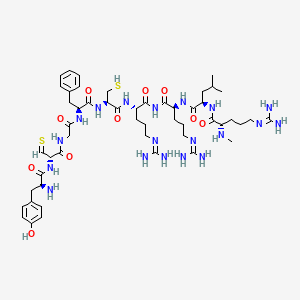

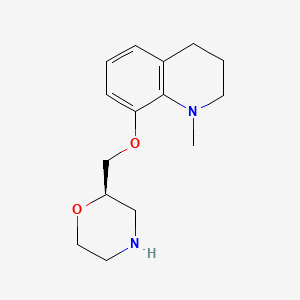

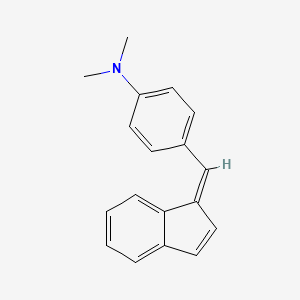
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B1669742.png)
